

Application Notes and Protocols for CHAPS Hydrate in 2D Gel Electrophoresis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CHAPS hydrate

Cat. No.: B3336620

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction to CHAPS Hydrate in Proteomics

CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) hydrate is a zwitterionic detergent widely employed in proteomics for the solubilization and denaturation of proteins during two-dimensional gel electrophoresis (2D-PAGE). Its unique properties make it particularly effective for analyzing complex protein mixtures, including hydrophobic membrane proteins.[1][2] CHAPS is valued for its ability to break protein-protein interactions without significantly altering the native charge of the proteins, a critical aspect for the first-dimension separation by isoelectric focusing (IEF).[1][2] It possesses a high critical micelle concentration (CMC) of 6-10 mM and a small micellar molecular weight, which facilitates its removal during downstream analysis.[3]

These application notes provide detailed protocols and data on the use of **CHAPS hydrate** in 2D-PAGE for comprehensive proteomic analysis.

Data Presentation: Efficacy of CHAPS in Protein Solubilization

The choice of detergent is a critical factor in maximizing protein solubilization and achieving high-resolution 2D gel maps. The following tables summarize quantitative data from

comparative studies on the effectiveness of CHAPS and other detergents in solubilizing proteins for 2D-PAGE.

Table 1: Comparison of Detergents for Solubilization of Human Brain Proteins

Detergent Composition	Average Number of Detected Spots in 2D-GE (pH 3-10)	Standard Deviation
4% CHAPS	956	± 21
2% ASB-14	893	± 18
4% CHAPS + 2% ASB-14	1192	± 34

Data adapted from Martins-de-Souza et al., 2007.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) This data indicates that a combination of CHAPS and the amidosulfobetaine detergent ASB-14 can significantly increase the number of resolved protein spots compared to using CHAPS alone, suggesting a synergistic effect in solubilizing a broader range of proteins.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Table 2: Impact of Optimized Rehydration Buffer on Protein Spot Detection in Xenopus Egg Extract

Rehydration Buffer Composition	Number of Detected Spots
Standard Buffer (sRB): 8 M urea, 4% CHAPS, 0.5% ampholytes, 20 mM DTT	425
Optimized Buffer (oRB): 7 M urea, 2 M thiourea, 1.2% CHAPS, 0.4% ASB-14, 0.25% ampholytes, 43 mM DTT, 30 mM Tris	659

Data adapted from a study on optimizing 2DE protocols.[\[8\]](#) The results demonstrate that an optimized rehydration buffer containing a combination of CHAPS and ASB-14, along with other optimized components, can lead to a more than 50% increase in the number of detected protein spots.[\[8\]](#)

Experimental Protocols

Detailed methodologies for key experiments involving **CHAPS hydrate** in 2D-PAGE are provided below.

Protocol 1: Sample Preparation - Protein Solubilization

This protocol describes the preparation of a protein sample from cultured cells for 2D-PAGE using a CHAPS-based lysis buffer.

Materials:

- Phosphate-buffered saline (PBS)
- Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS, 1% (w/v) DTT, 2% (v/v) carrier ampholytes, and protease inhibitors.
- Sonicator
- Microcentrifuge

Procedure:

- Harvest cultured cells by scraping and wash three times with ice-cold PBS.
- Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
- Add 1 mL of ice-cold Lysis Buffer to the cell pellet.
- Resuspend the pellet by vortexing and incubate on ice for 30 minutes with intermittent vortexing to ensure complete lysis.
- Sonicate the lysate on ice (e.g., three 10-second bursts) to shear DNA and reduce viscosity.
- Centrifuge the lysate at 16,000 x g for 20 minutes at 4°C to pellet insoluble debris.
- Carefully collect the supernatant containing the solubilized proteins.

- Determine the protein concentration of the supernatant using a compatible protein assay (e.g., Bradford assay). The sample is now ready for isoelectric focusing.

Protocol 2: First Dimension - Isoelectric Focusing (IEF)

This protocol outlines the isoelectric focusing step using immobilized pH gradient (IPG) strips.

Materials:

- Protein extract from Protocol 1
- Rehydration Buffer: 7 M Urea, 2 M Thiourea, 2% (w/v) CHAPS, 0.5% (v/v) IPG buffer, 2.8 mg/mL DTT, and a trace of bromophenol blue.[\[9\]](#)
- Immobilized pH gradient (IPG) strips
- IPGphor system
- Mineral oil

Procedure:

- Dilute the protein sample to the desired concentration in the Rehydration Buffer.
- Apply the sample solution to the channels of the IPG strip holder.
- Place the IPG strips (gel side down) into the sample solution, ensuring no air bubbles are trapped underneath.
- Overlay with mineral oil to prevent evaporation.
- Rehydrate the strips for 12-16 hours at room temperature.
- Perform isoelectric focusing using a programmed voltage gradient (e.g., 250V for 20 min, 8000V for 2.5 h, then 8000V for a total of 20,000 V-hours).

Protocol 3: Second Dimension - SDS-PAGE

This protocol describes the equilibration of the IPG strips and the subsequent separation of proteins by molecular weight.

Materials:

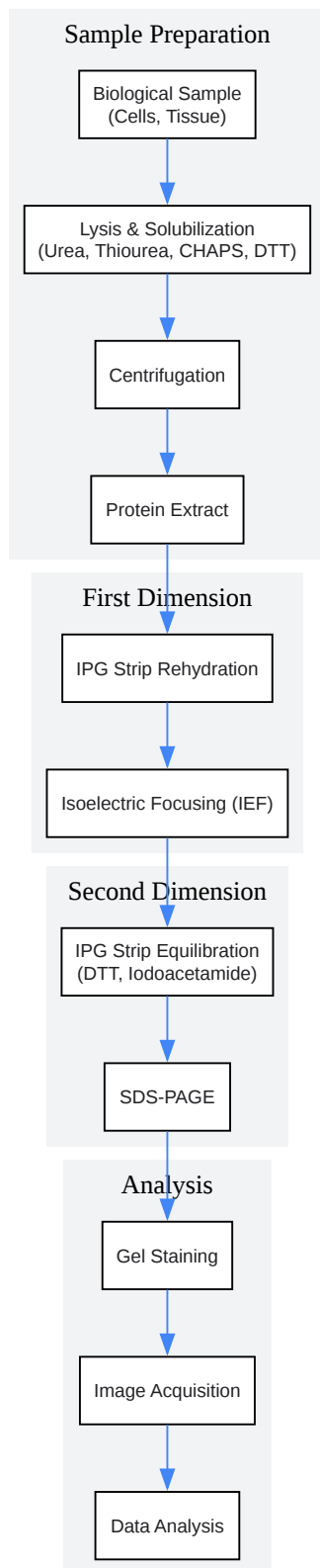
- Equilibrated IPG strips from Protocol 2
- Equilibration Buffer I: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2% (w/v) DTT.
- Equilibration Buffer II: 6 M Urea, 2% (w/v) SDS, 0.375 M Tris-HCl (pH 8.8), 20% glycerol, and 2.5% (w/v) iodoacetamide.
- SDS-PAGE gels
- SDS-PAGE running buffer
- Agarose sealing solution (0.5% agarose in SDS-PAGE running buffer with a trace of bromophenol blue)

Procedure:

- Incubate the focused IPG strips in Equilibration Buffer I for 15 minutes with gentle agitation. This step reduces the disulfide bonds in the proteins.
- Transfer the IPG strips to Equilibration Buffer II and incubate for another 15 minutes with gentle agitation. This step alkylates the cysteine residues, preventing them from re-oxidizing.
- Rinse the IPG strip with SDS-PAGE running buffer.
- Place the equilibrated IPG strip onto the top of an SDS-PAGE gel.
- Seal the IPG strip in place using the warm agarose sealing solution.
- Run the SDS-PAGE gel at a constant voltage until the dye front reaches the bottom of the gel.
- Visualize the separated proteins by staining (e.g., Coomassie Brilliant Blue or silver staining).

Visualizations

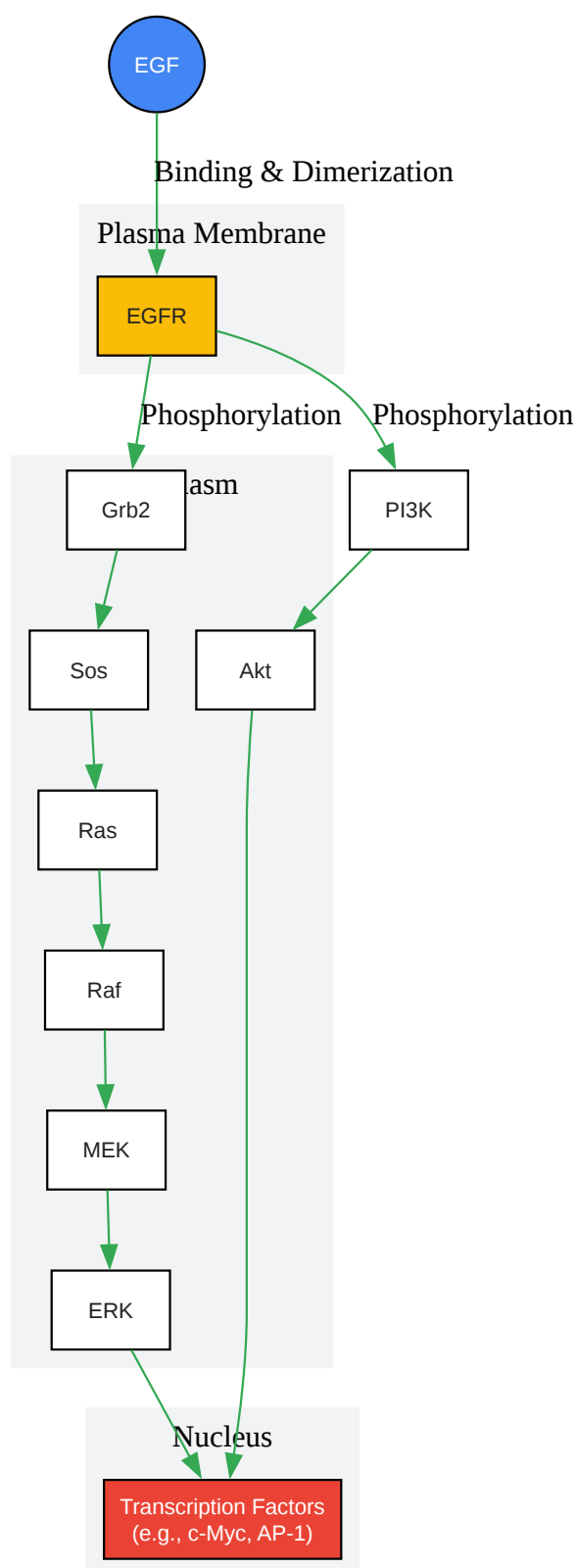
Experimental Workflow for 2D Gel Electrophoresis



[Click to download full resolution via product page](#)

Caption: Workflow of 2D Gel Electrophoresis.

EGFR Signaling Pathway in a Proteomics Context



[Click to download full resolution via product page](#)

Caption: Simplified EGFR Signaling Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. An Improved 2-Dimensional Gel Electrophoresis Method for Resolving Human Erythrocyte Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics with two-dimensional gel electrophoresis and mass spectrometry analysis in cardiovascular research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. benchchem.com [benchchem.com]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. [PDF] The use of ASB-14 in combination with CHAPS is the best for solubilization of human brain proteins for two-dimensional gel electrophoresis. | Semantic Scholar [semanticscholar.org]
- 8. Optimisation of the two-dimensional gel electrophoresis protocol using the Taguchi approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gel-Based and Gel-Free Quantitative Proteomics Approaches at a Glance - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CHAPS Hydrate in 2D Gel Electrophoresis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3336620#using-chaps-hydrate-in-2d-gel-electrophoresis-for-proteomics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com